Biased Agonism Profile: Preferential Inhibition of Mitogenesis Over cAMP Stimulation Relative to Isoproterenol and (R,R′)-Fenoterol
The target compound (Compound 48) exhibits a biased signaling profile at the β2-AR, characterized by a higher ratio of mitogenesis inhibition potency (IC50) to cAMP stimulation potency (EC50) compared to the reference full agonists (−)-isoproterenol and (R,R′)-fenoterol. For the target compound, the IC50/EC50 ratio is 1.44 nM / 2.80 nM ≈ 0.51 [1]. In contrast, (−)-isoproterenol (Compound 27) displays an IC50 of 0.0500 nM for mitogenesis inhibition [2] and an EC50 of 17.0 nM for cAMP accumulation in 1321N1 cells [3], yielding an IC50/EC50 ratio of 0.00294—approximately 173-fold lower than the target compound. Similarly, (R,R′)-fenoterol has an IC50 of 0.15 nM and an EC50 of 15.9 nM [3], giving a ratio of 0.0094 (∼54-fold lower). This indicates that the target compound is relatively biased toward mitogenesis inhibition rather than cAMP production, potentially offering a distinct cellular response phenotype.
| Evidence Dimension | Biased agonism: IC50(mitogenesis) / EC50(cAMP) ratio |
|---|---|
| Target Compound Data | IC50 = 1.44 nM, EC50 = 2.80 nM; Ratio = 0.51 |
| Comparator Or Baseline | (−)-Isoproterenol: IC50 = 0.0500 nM, EC50 = 17.0 nM; Ratio = 0.00294. (R,R′)-Fenoterol: IC50 = 0.15 nM, EC50 = 15.9 nM; Ratio = 0.0094 |
| Quantified Difference | Target compound ratio is ~173-fold higher than isoproterenol and ~54-fold higher than (R,R′)-fenoterol |
| Conditions | Mitogenesis: HEK-β2-AR/1321N1/U87MG cells, [3H]-thymidine incorporation (target compound & isoproterenol). cAMP: HEK 293 cells expressing human β2-AR (target compound); 1321N1 cells (isoproterenol, fenoterol). Note: cross-cell-line comparison; values serve as directional indicators of bias. |
Why This Matters
A higher IC50/EC50 ratio suggests that the compound may produce less cAMP-driven tachyphylaxis and β2-AR desensitization during sustained treatment, a key consideration for chronic oncology dosing regimens versus acute bronchodilation applications.
- [1] BindingDB Entry BDBM50348426: CHEMBL1800936. Affinity Data: IC50 1.44 nM (mitogenesis), EC50 2.80 nM (cAMP). View Source
- [2] BindingDB Entry BDBM50407517: CHEMBL1160723; US9492405, Compound 27 (−)-Isoproterenol. Affinity Data: IC50 0.0500 nM (mitogenesis). View Source
- [3] Toll, L., et al. (2011). 'β2-Adrenergic Receptor Agonists Inhibit the Proliferation of 1321N1 Astrocytoma Cells.' Journal of Pharmacology and Experimental Therapeutics, 336(2), 524–532. Table 1: (R)-isoproterenol cAMP EC50 = 17.0 nM; (R,R′)-fenoterol cAMP EC50 = 15.9 nM; mitogenesis IC50 values. View Source
